molecular formula C21H21N3S B3125273 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile CAS No. 321998-38-3

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3125273
CAS No.: 321998-38-3
M. Wt: 347.5 g/mol
InChI Key: OXCNVFZEYSOSAL-UHFFFAOYSA-N
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Description

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3S/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(14-22)19(23-24(20)4)15-8-6-5-7-9-15/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCNVFZEYSOSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131553
Record name 5-[[4-(1,1-Dimethylethyl)phenyl]thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-38-3
Record name 5-[[4-(1,1-Dimethylethyl)phenyl]thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321998-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(1,1-Dimethylethyl)phenyl]thio]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of a sulfur-containing reagent. The reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring and the incorporation of the sulfur atom .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative with diverse applications in scientific research. It is used as a building block for synthesizing complex molecules, and is investigated for its potential as an enzyme inhibitor, receptor modulator, and in the development of new materials and catalysts. The compound is also explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Scientific Research Applications

  • Chemistry 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile serves as a building block in the synthesis of more complex molecules. The presence of the nitrile group allows for further chemical modifications to explore new derivatives with enhanced biological activities.
  • Biology This compound is studied for its potential to act as an enzyme inhibitor or receptor modulator. Its mechanism of action involves interaction with molecular targets like enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor function, leading to biological effects such as anti-inflammatory or anticancer activities.
  • Medicine The compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in the development of new materials and catalysts.

Chemical Reactions

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions:

  • Oxidation It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the nitrile group to an amine, using reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
  • Substitution Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings, employing reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.

Mechanism of Action

The mechanism of action of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
  • 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-methanol

Uniqueness

The presence of the nitrile group, in particular, allows for further chemical modifications and the exploration of new derivatives with enhanced biological activities .

Biological Activity

5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by a pyrazole ring, a tert-butyl group, and a sulfanyl functional group. Its molecular formula is C18_{18}H20_{20}N2_{2}S, with a molecular weight of approximately 305.40 g/mol. The structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile, may exhibit significant antimicrobial activity. A study on similar compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The biological activity of pyrazole derivatives extends to anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit the migration of cancer cells and affect actin reorganization, which is crucial for cell motility and invasion .

The mechanism by which 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways related to inflammation, apoptosis, or cell cycle regulation. For example, compounds containing a carbonitrile group are known to interact with various enzymes involved in cellular signaling pathways .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : In one study, derivatives were tested against E. coli and S. aureus, showing varying degrees of antimicrobial activity with zones of inhibition measured in mm (Table 1).
    CompoundZone of Inhibition (mm)Activity Level
    Compound A15Moderate
    Compound B22High
    Compound C10Low
  • Anticancer Activity : Another study focused on the effects of similar pyrazole compounds on MDA-MB-231 breast cancer cells, measuring their influence on cell migration and actin polymerization. Results indicated that certain derivatives significantly reduced cell motility and altered cytoskeletal dynamics.

Synthesis and Structural Comparison

The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves multiple steps starting from commercially available precursors. The synthetic route often employs reactions involving bases like potassium carbonate and solvents such as dimethylformamide (DMF) under controlled conditions to optimize yield and purity .

Structural Comparison with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand how variations in substituents affect activity:

Compound NameStructure FeaturesNotable Properties
5-{[4-(methyl)phenyl]sulfanyl}-1-methyl-3-phenylpyrazoleMethyl instead of tert-butylDifferent steric effects
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazoleSulfonyl instead of sulfanylIncreased solubility
5-{[4-(tert-butyl)phenoxy]methyl}-3-methyl-1-phenyldihydropyrroleDifferent ring systemAltered pharmacokinetics

These comparisons illustrate how subtle changes in chemical structure can lead to significant differences in biological activity.

Q & A

Q. How do structural modifications influence pharmacological activity?

  • Methodology :
  • SAR Studies : Replace tert-butyl with cyclopropyl or fluorophenyl groups to assess anti-inflammatory potency.
  • Docking Simulations : Model interactions with COX-2 or TNF-α using AutoDock Vina. Correlate binding scores (ΔG) with in vivo activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

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